(S)-2-Aminobutane-1,4-dithiol hydrochloride

Catalog No.
S912641
CAS No.
1363376-98-0
M.F
C4H12ClNS2
M. Wt
173.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Aminobutane-1,4-dithiol hydrochloride

CAS Number

1363376-98-0

Product Name

(S)-2-Aminobutane-1,4-dithiol hydrochloride

IUPAC Name

(2S)-2-aminobutane-1,4-dithiol;hydrochloride

Molecular Formula

C4H12ClNS2

Molecular Weight

173.7 g/mol

InChI

InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1

InChI Key

HWWPXJZINVJNBM-WCCKRBBISA-N

SMILES

C(CS)C(CS)N.Cl

Canonical SMILES

C(CS)C(CS)N.Cl

Isomeric SMILES

C(CS)[C@@H](CS)N.Cl

(S)-2-Aminobutane-1,4-dithiol hydrochloride is a chiral compound featuring a dithiol functional group, which consists of two thiol (-SH) groups. This compound is derived from the amino acid butane-1,4-diamine, where the amine groups are replaced by thiol groups. The presence of the hydrochloride indicates that the compound is in its salt form, which enhances its solubility and stability in aqueous solutions. The unique structure of this compound allows it to participate in various

Organic Chemistry and Material Science

  • Synthesis of Precursors and Scaffolds: Dithiobutylamin HCl acts as a valuable building block in organic synthesis due to its functional groups. The presence of the primary amine (NH2) and two thiol (SH) groups allows for its incorporation into complex molecules for the development of novel materials with specific properties. Research has explored its use in the synthesis of conducting polymers and photoresponsive materials [, ].

Medicinal Chemistry and Drug Discovery

  • Ligand for Metal Complexes: Dithiobutylamin HCl's ability to form complexes with various metals has led to its investigation in medicinal chemistry. These complexes can possess interesting biological properties, making them potential candidates for drug discovery efforts. Studies have explored its use in the development of antimicrobial agents and anticancer drugs [, ].
Due to its functional groups:

  • Oxidation-Reaction: The thiol groups can be oxidized to form disulfides, which are important in protein folding and stability.
  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Metal Coordination: The dithiol moiety can coordinate with metal ions, forming complexes that may exhibit catalytic properties or biological activity.

These reactions are crucial for understanding the compound's role in biological systems and its potential applications in drug development.

The biological activity of (S)-2-Aminobutane-1,4-dithiol hydrochloride is characterized by its interactions with various biological targets. Studies suggest that compounds with dithiol functionalities often exhibit antioxidant properties, potentially protecting cells from oxidative stress. Additionally, due to its structural similarity to amino acids, it may play a role in protein synthesis and enzyme function. The prediction of its biological activity can be facilitated by computational methods like the Prediction of Activity Spectra for Substances (PASS), which assesses the compound's potential pharmacological effects based on its chemical structure .

Several synthetic routes have been developed for (S)-2-Aminobutane-1,4-dithiol hydrochloride:

  • Reduction of Disulfides: Starting from a disulfide precursor, reduction using a suitable reducing agent (e.g., lithium aluminum hydride) can yield the desired dithiol.
  • Direct Synthesis from Amino Acids: The compound can be synthesized via the reaction of butane-1,4-diamine with thiol agents under controlled conditions to introduce the thiol groups.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral chromatography or enzymatic resolution techniques.

These methods highlight the versatility and accessibility of synthesizing (S)-2-Aminobutane-1,4-dithiol hydrochloride for research and application purposes.

(S)-2-Aminobutane-1,4-dithiol hydrochloride has several notable applications:

  • Antioxidant Agent: Its ability to scavenge free radicals makes it useful in formulations aimed at reducing oxidative stress.
  • Biochemical Research: It serves as a model compound for studying thiol-disulfide exchange reactions and protein folding mechanisms.
  • Pharmaceutical Development: Due to its structural characteristics, it may be explored as a lead compound in drug discovery targeting various diseases related to oxidative damage or enzyme dysfunction.

Interaction studies involving (S)-2-Aminobutane-1,4-dithiol hydrochloride focus on its binding affinity with proteins and enzymes. These studies utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To assess real-time binding interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.
  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with biological targets.

These methodologies provide insight into the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural features with (S)-2-Aminobutane-1,4-dithiol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
CysteineContains one thiol groupPlays a critical role in protein synthesis; antioxidant properties
GlutathioneTripeptide containing a thiol groupMajor antioxidant in cells; involved in detoxification processes
2-MercaptoethanolSimple thiol compoundCommonly used as a reducing agent in biochemical applications
DithiothreitolContains two thiol groupsWidely used for reducing disulfides in proteins; stabilizes enzymes

(S)-2-Aminobutane-1,4-dithiol hydrochloride is unique due to its specific chiral configuration and dual thiol functionality that allows for diverse chemical reactivity and biological interactions not present in these other compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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